

"Antibacterial agent 143" for use in agricultural antibacterial research

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Compound of Interest

Compound Name: Antibacterial agent 143

Cat. No.: B10806115

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Application Notes and Protocols: Antibacterial Agent 143

Audience: Researchers, scientists, and drug development professionals in the field of agricultural science.

Abstract: This document provides detailed application notes and experimental protocols for the novel antibacterial agent, designated "**Antibacterial Agent 143**." The information herein is intended to guide researchers in evaluating its efficacy and mechanism of action against common agricultural bacterial pathogens. The protocols provided are standardized methodologies for in vitro and in planta testing.

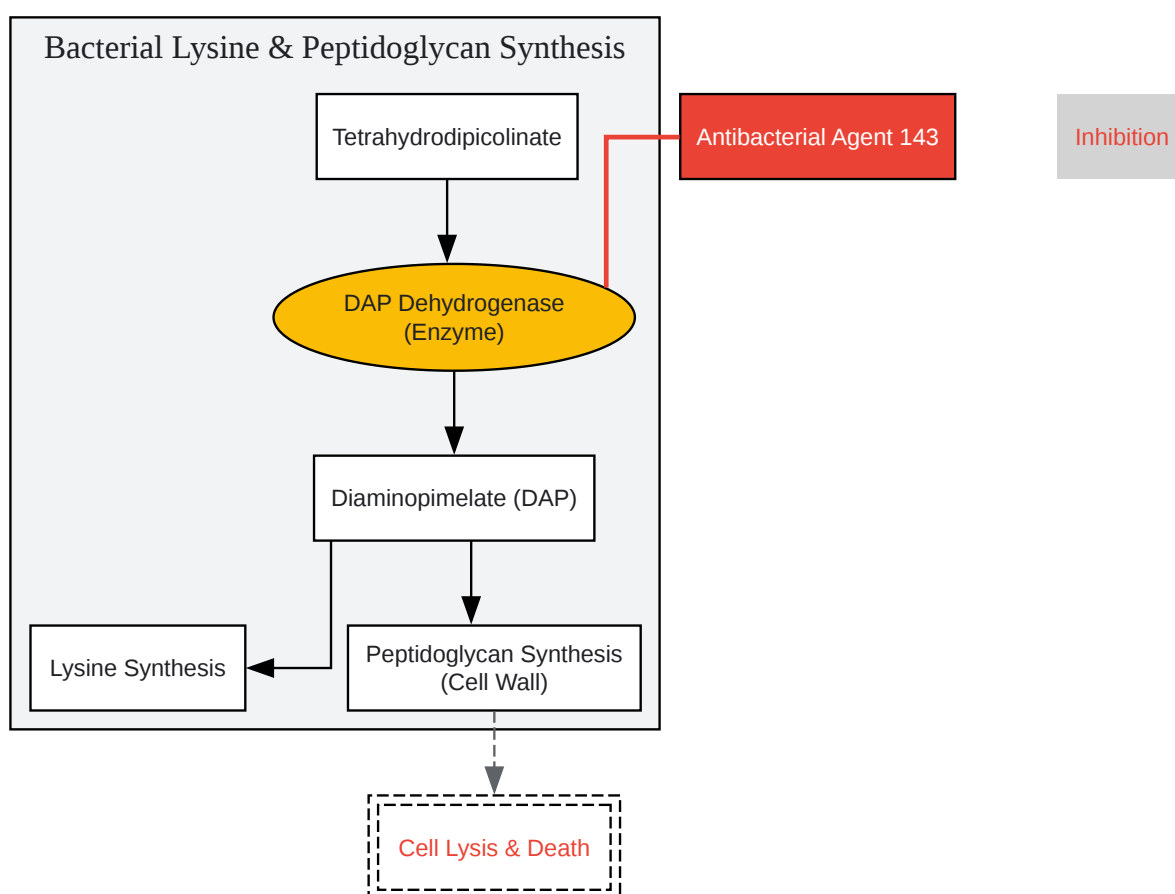
Application Notes

Introduction

Antibacterial Agent 143 is a synthetic, broad-spectrum bactericidal compound developed for the control of bacterial diseases in agricultural crops. Its unique mode of action targets a conserved bacterial enzymatic pathway, suggesting a low probability for the rapid development of resistance. This agent is water-soluble and demonstrates high stability under typical field conditions, making it a promising candidate for various application methods including foliar sprays, seed treatments, and soil drenches.

Mechanism of Action

Antibacterial Agent 143 acts as a potent inhibitor of bacterial diaminopimelate (DAP) dehydrogenase, a key enzyme in the lysine biosynthesis pathway. This pathway is essential for the synthesis of both lysine and peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, Agent 143 effectively halts cell wall construction, leading to cell lysis and death. This pathway is absent in plants and animals, providing a high degree of selectivity for bacterial pathogens.



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Caption: Mechanism of action of **Antibacterial Agent 143**.

Spectrum of Activity

Agent 143 has demonstrated significant activity against a wide range of both Gram-negative and Gram-positive bacterial plant pathogens. Its efficacy is particularly noted against species from the following genera:

- *Pseudomonas* (e.g., *P. syringae* - bacterial speck/blight)
- *Xanthomonas* (e.g., *X. oryzae* - bacterial leaf blight of rice)
- *Erwinia* (e.g., *E. amylovora* - fire blight)
- *Clavibacter* (e.g., *C. michiganensis* - bacterial canker of tomato)

Quantitative Data Summary

The following tables summarize the in vitro and in planta efficacy of **Antibacterial Agent 143** against key agricultural pathogens.

Table 1: In Vitro Efficacy of **Antibacterial Agent 143**

Bacterial Species	MIC (µg/mL)	MBC (µg/mL)
<i>Pseudomonas syringae</i> pv. tomato	4	8
<i>Xanthomonas oryzae</i> pv. <i>oryzae</i>	2	4
<i>Erwinia amylovora</i>	8	16
<i>Clavibacter michiganensis</i>	2	2

| Streptomycin (Control) | >128 | >128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data are representative.

Table 2: In Planta Efficacy on Tomato Plants (cv. Moneymaker) Infected with *P. syringae*

Treatment Group	Application Method	Disease Severity Index (0-5)	Bacterial Titer (CFU/cm ²)
Untreated Control	Mock (Water)	4.2 ± 0.5	5.8 x 10 ⁷
Agent 143 (50 µg/mL)	Foliar Spray	1.1 ± 0.3	2.1 x 10 ⁴
Agent 143 (100 µg/mL)	Foliar Spray	0.5 ± 0.2	6.5 x 10 ³

| Streptomycin (100 µg/mL) | Foliar Spray | 3.9 ± 0.6 | 4.2 x 10⁷ |

Data collected 7 days post-inoculation. Disease severity is rated on a scale of 0 (no symptoms) to 5 (severe necrosis/plant death).

Experimental Protocols

Protocol: Determination of MIC via Broth Microdilution

Objective: To determine the minimum concentration of Agent 143 that inhibits visible growth of a target bacterium.

Materials:

- 96-well microtiter plates
- **Antibacterial Agent 143** stock solution (e.g., 1024 µg/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate bacterial growth medium
- Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume
- Sterile multichannel pipettes and reservoirs
- Plate reader (optional, for OD600 readings)

Procedure:

- **Plate Preparation:** Add 50 μ L of sterile CAMHB to wells 2 through 12 in columns A-H of a 96-well plate.
- **Serial Dilution:** Add 100 μ L of Agent 143 stock solution (e.g., 128 μ g/mL working stock) to well 1. Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 μ L from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the agent.
- **Inoculation:** Prepare the bacterial inoculum. Add 50 μ L of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 μ L.
- **Incubation:** Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 28°C) for 18-24 hours.
- **Reading Results:** The MIC is the lowest concentration of Agent 143 at which there is no visible turbidity (or a significant reduction in OD600 compared to the growth control).

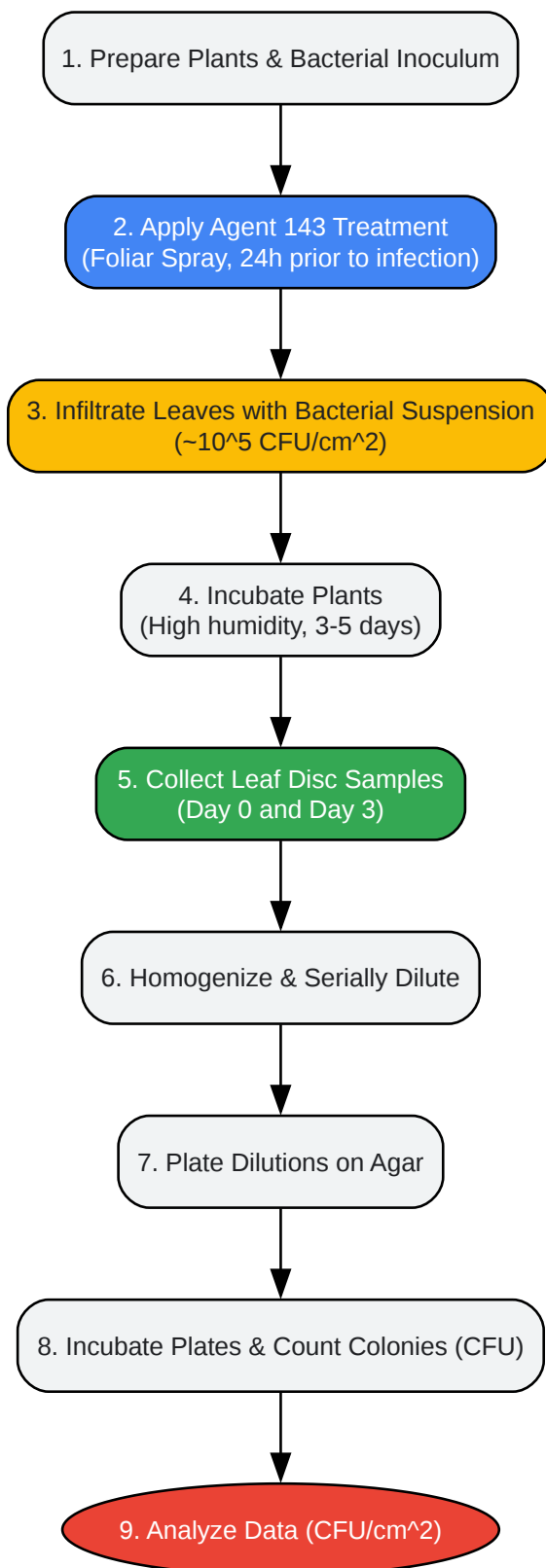
Protocol: In Planta Bacterial Growth Assay

Objective: To evaluate the efficacy of Agent 143 in controlling bacterial proliferation within plant tissue.

Materials:

- 4-week-old susceptible plants (e.g., Tomato, Arabidopsis)
- Bacterial suspension (*P. syringae*) at 1×10^8 CFU/mL in 10 mM MgCl_2 with 0.02% Silwet L-77.
- **Antibacterial Agent 143** treatment solutions (e.g., 50 μ g/mL, 100 μ g/mL) and a mock control (water).
- 1 mL needleless syringes.
- Sterile mortar and pestle or bead beater.
- 10 mM MgCl_2 buffer for serial dilutions.

- Appropriate agar plates (e.g., King's B) with a selective antibiotic if needed.



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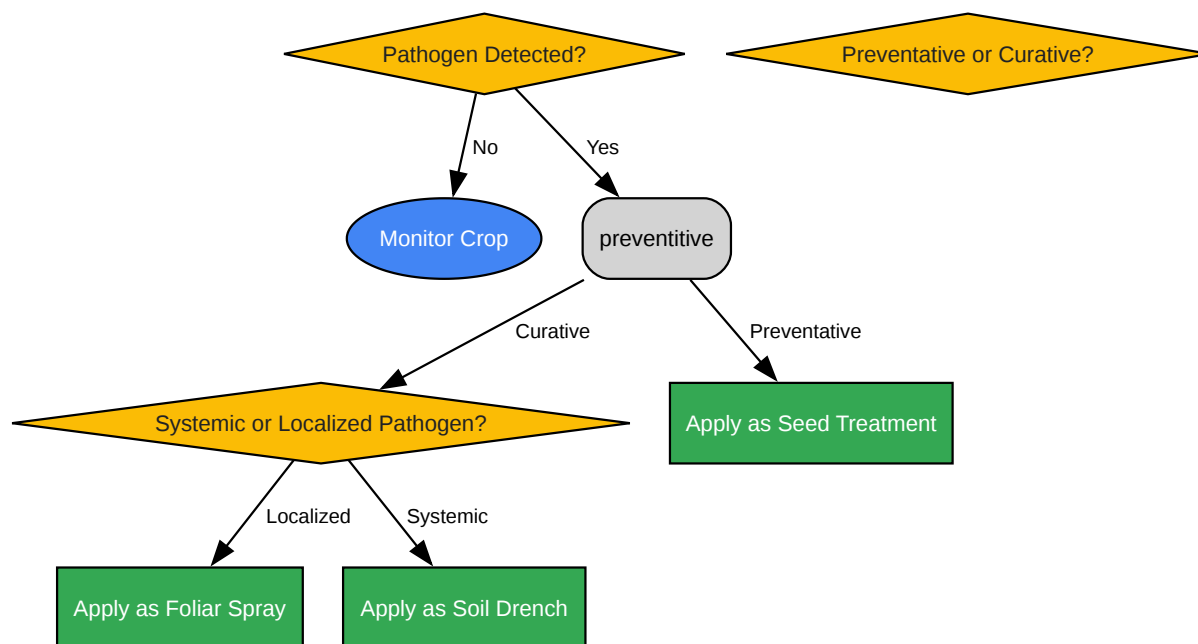
Caption: Experimental workflow for the in planta bacterial growth assay.

Procedure:

- Treatment Application: 24 hours prior to infection, spray plants until runoff with the respective treatment solutions: mock control, 50 µg/mL Agent 143, or 100 µg/mL Agent 143. Allow plants to dry completely.
- Infection: Use a needleless syringe to pressure-infiltrate the underside of 2-3 leaves per plant with the bacterial suspension. Mark the infiltrated areas.
- Initial Titer (Day 0): Immediately after infiltration, collect two leaf discs from one infiltrated leaf per treatment group using a 1 cm diameter cork borer.
- Incubation: Place plants in a growth chamber with high humidity (>80%) to promote disease development.
- Final Titer (Day 3/5): At 3 or 5 days post-inoculation, collect two leaf discs from the remaining marked leaves for each treatment group.
- Quantification: a. Homogenize the leaf discs (from Day 0 and Day 3) in 1 mL of 10 mM MgCl₂. b. Perform 10-fold serial dilutions of the homogenate. c. Plate 100 µL of appropriate dilutions onto agar plates. d. Incubate plates at 28°C for 48 hours and count the number of colonies (Colony Forming Units - CFU).
- Data Analysis: Calculate the CFU per cm² of leaf area and compare the bacterial growth between treatment groups.

Decision Making & Application

Choosing the correct application strategy is critical for field success. The following diagram outlines a simplified decision-making process for applying Agent 143.



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Caption: Decision tree for selecting an application method for Agent 143.

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